DODECYL BENZENESULFONATE STRONTIUM

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DODECYL BENZENESULFONATE STRONTIUM is a chemical compound that belongs to the class of surfactants. Surfactants are compounds that lower the surface tension between two substances, such as a liquid and a gas or a liquid and a solid. This particular compound is known for its excellent wetting, dispersion, and decontamination properties, making it valuable in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of strontium dodecyl benzene sulfonate typically involves the reaction of strontium carbonate with dodecyl benzene sulfonic acid. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of strontium dodecyl benzene sulfonate often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process allows for efficient production and consistent quality of the compound.

化学反应分析

Types of Reactions: DODECYL BENZENESULFONATE STRONTIUM can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of sulfonic acid derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can result in the formation of sulfonate salts.

Substitution: This reaction involves the replacement of one functional group with another. It can lead to the formation of different sulfonate derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various sulfonate salts and sulfonic acid derivatives, which have different properties and applications.

科学研究应用

DODECYL BENZENESULFONATE STRONTIUM has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to improve the solubility of reactants and products.

Biology: Employed in cell culture and molecular biology experiments to enhance the permeability of cell membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry: Utilized in the production of detergents, emulsifiers, and dispersants due to its excellent wetting and decontamination properties.

作用机制

The mechanism of action of strontium dodecyl benzene sulfonate involves its ability to reduce surface tension and form micelles. Micelles are spherical aggregates of surfactant molecules that can encapsulate hydrophobic substances, making them soluble in water. This property is particularly useful in applications such as drug delivery, where hydrophobic drugs need to be transported in aqueous environments.

相似化合物的比较

Sodium dodecyl benzene sulfonate: A widely used surfactant with similar properties but different cation.

Potassium dodecyl benzene sulfonate: Another surfactant with similar properties but different cation.

Calcium dodecyl benzene sulfonate: Similar surfactant with different cation and slightly different properties.

Uniqueness: DODECYL BENZENESULFONATE STRONTIUM is unique due to the presence of strontium, which can impart different properties compared to other cations. For example, strontium can enhance the thermal stability and mechanical strength of the compound, making it suitable for specific industrial applications where these properties are required.

生物活性

Dodecyl benzenesulfonate strontium (DBS-Sr) is a compound derived from dodecyl benzenesulfonate (DBS), an anionic surfactant, which has been widely studied for its biological activities and potential applications in various fields, including agriculture, pharmaceuticals, and environmental science. This article provides a comprehensive overview of the biological activity of DBS-Sr, including its mechanisms of action, effects on biological systems, and relevant research findings.

Molecular Formula : C₁₈H₂₉NaO₃S

Molecular Weight : 348.476 g/mol

CAS Number : 25155-30-0

Density : 1.02 g/cm³

Mechanisms of Biological Activity

DBS exhibits several mechanisms of action that contribute to its biological activity:

- Protein Denaturation : DBS can disrupt protein structures, leading to loss of function.

- Enzyme Inactivation : It may inhibit essential enzymes critical for cellular metabolism.

- Membrane Disruption : DBS alters cell membrane permeability, affecting ion transport and cellular integrity .

Toxicity and Safety Profile

Research indicates that while DBS is not highly acutely toxic, it poses moderate toxicity through dermal and inhalation exposure. It is known to irritate skin and eyes but does not cause skin sensitization. Chronic exposure studies have identified the liver and kidneys as primary target organs for toxicity .

Interaction with Metals

A study investigated the effect of sodium dodecyl sulfonate (SDS) on the accumulation of metals such as aluminum (Al), manganese (Mn), and strontium (Sr) in plants. Results indicated that the presence of SDS did not significantly enhance the uptake of these metals in Brassica oleracea (cabbage) and Solanum tuberosum (potato) under controlled conditions . This suggests that while DBS-Sr interacts with metals, it does not necessarily facilitate their accumulation in plants.

Study on Adipocyte Differentiation

A significant study explored the pharmacological properties of SDS and SDBS as ligands for peroxisome proliferator-activated receptor gamma (PPARγ). The results demonstrated that both surfactants promoted adipocyte differentiation in 3T3-L1 preadipocytes by upregulating adipocyte-specific gene expression. This highlights a novel action of DBS compounds in metabolic regulation .

Environmental Impact

DBS has been utilized in wastewater treatment processes due to its surfactant properties. A study demonstrated the effectiveness of solar-mediated thermo-electrochemical oxidation using SDBS to treat contaminated water, indicating its potential role in environmental remediation efforts .

Research Findings Summary Table

属性

InChI |

InChI=1S/C18H30O3S.Sr/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;/h11-13,15-16H,2-10,14,17H2,1H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLDFKVHXADHPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

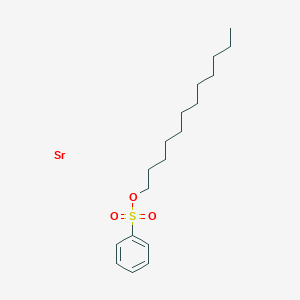

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.[Sr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3SSr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923517 |

Source

|

| Record name | Dodecyl benzenesulfonate--strontium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12068-15-4 |

Source

|

| Record name | Dodecyl benzenesulfonate--strontium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。